6-Aminoquinoxaline

Oncology Glycolysis Inhibition PFKFB3

6-Aminoquinoxaline (CAS 6298-37-9) is a critical 6-substituted heteroaromatic amine scaffold for PFKFB3 inhibitor synthesis (IC50 14 nM) and neuroprotective agents. Unlike 5- or 7-amino isomers, this specific regioisomer maintains essential pharmacophore geometry for kinase selectivity. Sourcing exact building block ensures SAR fidelity in lead optimization. Available in ≥98% purity for research and development applications.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 6298-37-9
Cat. No. B194958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminoquinoxaline
CAS6298-37-9
Synonyms6-Amino-quinoxaline;  (Quinoxalin-6-yl)amine;  NSC 41810
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1N
InChIInChI=1S/C8H7N3/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,9H2
InChIKeyMSGRFBKVMUKEGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminoquinoxaline: Core Properties and Primary Research Applications for Scientific Procurement


6-Aminoquinoxaline (CAS: 6298-37-9), also designated as 6-quinoxalinamine, is a heteroaromatic amine with the molecular formula C₈H₇N₃ and a molecular weight of 145.16 g/mol [1]. It comprises a bicyclic quinoxaline core—a benzene ring fused to a pyrazine ring—with a primary amino group substituted at the 6-position . This specific substitution pattern renders the molecule a versatile scaffold for chemical derivatization, enabling its incorporation into more complex pharmacophores. It serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the fields of oncology and neurology . Its procurement is primarily driven by its use in constructing N-aryl-6-aminoquinoxaline derivatives, which have been extensively characterized as potent and selective kinase inhibitors [2].

6-Aminoquinoxaline: Why Simple Substructure or Regioisomer Replacement Fails in Drug Discovery


Generic substitution with other aminoquinoxaline isomers (e.g., 2-amino, 5-amino) or simpler quinoxaline bioisosteres (e.g., quinazoline, quinoline) is scientifically invalid due to profound differences in target engagement and biological selectivity driven by the 6-position amine. Structure-Activity Relationship (SAR) studies have demonstrated that the substitution position on the quinoxaline core is a critical determinant of potency and selectivity. For instance, while 6-substituted quinoxaline derivatives exhibit potent nanomolar inhibition of PFKFB3 [1], the corresponding 5- and 7-substituted analogs in kainate receptor studies show vastly different binding affinities and selectivity profiles across receptor subtypes [2]. Furthermore, comparative antiplasmodial studies reveal that while quinoxaline analogs maintain activity comparable to their quinazoline counterparts, they exhibit significantly lower cytotoxicity, a profile that is lost upon switching to more cytotoxic quinoline or thienopyrimidine bioisosteres [3]. Therefore, sourcing the precise 6-aminoquinoxaline building block is essential for maintaining the specific pharmacophore geometry and downstream biological profile established in lead optimization campaigns.

Quantitative Differentiation Guide for 6-Aminoquinoxaline Against Scientific Comparators


PFKFB3 Kinase Inhibition: N-Aryl 6-Aminoquinoxaline vs. Other PFKFB3 Inhibitor Scaffolds

An optimized derivative of the 6-aminoquinoxaline scaffold, N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-amine (Compound 69), achieves a 14 nM IC50 against PFKFB3 in a biochemical assay and a 0.49 µM IC50 in a cellular context. This level of activity positions the scaffold among the most potent classes of PFKFB3 inhibitors reported, providing a key advantage over earlier, less potent scaffolds [1].

Oncology Glycolysis Inhibition PFKFB3 Kinase Inhibitor

Neuroprotective Efficacy: MPAQ (6-Aminoquinoxaline Derivative) vs. Inactive Analogs in Parkinson's Disease Models

In a focused series of 11 2,3-disubstituted-6-aminoquinoxaline derivatives, only MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline) demonstrated substantial neuroprotection of dopaminergic neurons. The other 10 structurally related molecules were inactive in this specific disease-relevant paradigm, highlighting the critical role of the 6-aminoquinoxaline core combined with specific 2,3-substituents [1].

Neuroscience Parkinson's Disease Neuroprotection Dopaminergic Neurons

Antiplatelet Activity: Quinoxaline-Based PAR4 Antagonists vs. Lead Compound

A derivative of the 2,3-dihydro-[1,4]dioxino[2,3-g]quinoxaline scaffold, designated compound 14g, achieved a PAR4 IC50 of 0.26 µM. This represents a 6.7-fold improvement in potency over the original quinoxaline-based lead compound A (IC50 = 1.73 µM) [1].

Cardiovascular Antiplatelet PAR4 Antagonist Thrombosis

Selectivity and Cytotoxicity Profile: Quinoxaline vs. Quinazoline, Quinoline, and Thienopyrimidine Bioisosteres

In a global SAR study of antiplasmodial scaffolds, quinoxaline analogs demonstrated a superior safety profile compared to their structural bioisosteres. While quinoxaline analogs maintained comparable potency (IC50 = 0.4 µM), they were significantly less cytotoxic than quinoline and thienopyrimidine analogs, which were deemed 'globally more cytotoxic' [1]. This translated to a high selectivity index (SI) of 100 for the quinoxaline-based hit molecule [1].

Anti-infectives Antiplasmodial Cytotoxicity Selectivity Index

Recommended Applications for 6-Aminoquinoxaline Based on Quantitative Evidence


Oncology: Lead Optimization of PFKFB3 Glycolysis Inhibitors

Use 6-aminoquinoxaline as a starting scaffold for synthesizing N-aryl derivatives to inhibit PFKFB3. Optimized derivatives have achieved biochemical IC50 values as low as 14 nM and cellular IC50 values of 0.49 µM against the Warburg effect in cancer cells, validating its utility in developing next-generation antimetabolic agents [4].

Neuroscience: Development of Brain-Penetrant Neuroprotectants

Utilize 6-aminoquinoxaline to synthesize 2,3-disubstituted derivatives, such as MPAQ, for Parkinson's disease research. Evidence shows that only specific substitutions on the 6-aminoquinoxaline core yield robust neuroprotection in dopaminergic neuron models, and QSAR and mass spectrometry imaging confirm the ability of MPAQ to penetrate the brain parenchyma [4].

Cardiovascular Research: Design of Selective PAR4 Antagonists

Employ quinoxaline-based scaffolds for the development of novel antiplatelet agents. Rational design has yielded compounds like 14g with a PAR4 IC50 of 0.26 µM, representing a 6.7-fold increase in potency over earlier leads, making it a promising template for creating more effective and selective antithrombotic drugs [4].

Anti-infective Drug Discovery: High-Selectivity Antimalarials

Build upon the quinoxaline core to develop antiplasmodial agents. Comparative SAR studies show that quinoxaline analogs maintain potent activity (IC50 = 0.4 µM) while exhibiting significantly lower cytotoxicity than other heterocyclic bioisosteres, resulting in a high selectivity index (SI = 100) that is crucial for safe and effective antimalarial therapies [4].

Technical Documentation Hub

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